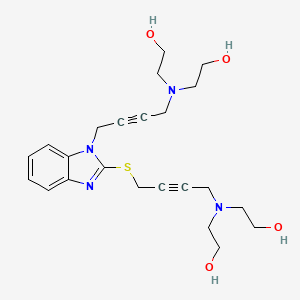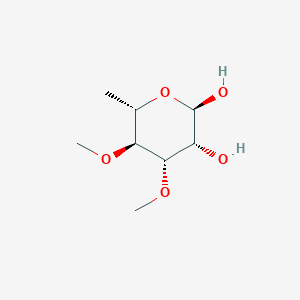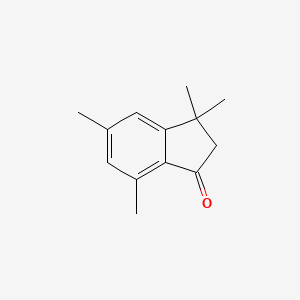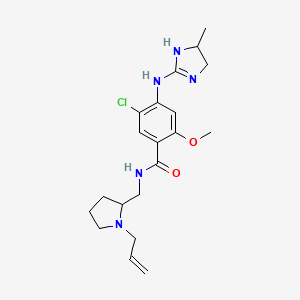
5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- is a complex organic compound that belongs to the class of isoxazolones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoxazolone Ring: This can be achieved through cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds.
Introduction of the Imidazoquinoxaline Moiety: This step may involve the condensation of appropriate precursors under acidic or basic conditions.
Final Coupling: The final step often involves coupling the isoxazolone and imidazoquinoxaline intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazoquinoxaline moiety.
Reduction: Reduction reactions can occur, potentially affecting the isoxazolone ring.
Substitution: Various substitution reactions can be performed, especially on the phenyl ring and the imidazoquinoxaline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Isoxazolones are known for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Material Science: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
Isoxazolones: Other isoxazolone derivatives with varying substituents.
Imidazoquinoxalines: Compounds with similar imidazoquinoxaline structures but different functional groups.
Uniqueness
The uniqueness of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- lies in its specific combination of the isoxazolone and imidazoquinoxaline moieties, which may confer unique chemical and biological properties.
特性
CAS番号 |
65122-12-5 |
|---|---|
分子式 |
C22H17N5O2 |
分子量 |
383.4 g/mol |
IUPAC名 |
(4Z)-4-[2-(1,3-dimethylimidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C22H17N5O2/c1-26-18(27(2)21-20(26)23-16-10-6-7-11-17(16)24-21)13-12-15-19(25-29-22(15)28)14-8-4-3-5-9-14/h3-13H,1-2H3/b15-12- |
InChIキー |
NZFBAOUMSKCDBC-QINSGFPZSA-N |
異性体SMILES |
CN1C(=C/C=C\2/C(=NOC2=O)C3=CC=CC=C3)N(C4=NC5=CC=CC=C5N=C41)C |
正規SMILES |
CN1C(=CC=C2C(=NOC2=O)C3=CC=CC=C3)N(C4=NC5=CC=CC=C5N=C41)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)

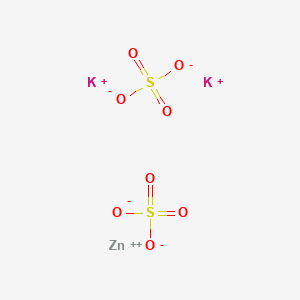
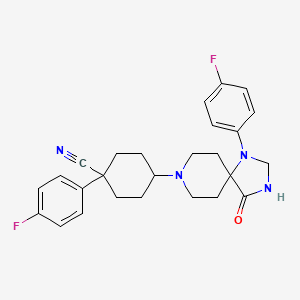


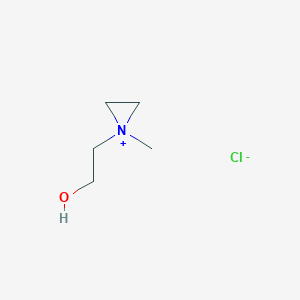

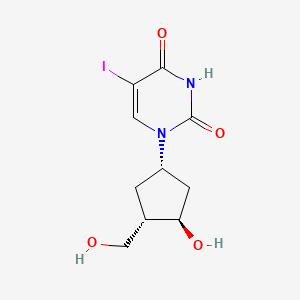
![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)
